

Spectroscopic Profile of 1-Bromo-5-fluoropentane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-5-fluoropentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-bromo-5-fluoropentane**, a halogenated alkane with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and correlation charts. Detailed experimental protocols for obtaining such data are also provided, along with a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-bromo-5-fluoropentane**.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.45	Triplet of Triplets	2H	-CH ₂ -F
~3.41	Triplet	2H	-CH ₂ -Br
~1.90	Quintet	2H	-CH ₂ -CH ₂ Br
~1.75	Quintet	2H	-CH ₂ -CH ₂ F
~1.55	Sextet	2H	Br-CH ₂ -CH ₂ -CH ₂ -

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~83.8 (doublet, ¹ JCF \approx 165 Hz)	-CH ₂ -F
~33.5	-CH ₂ -Br
~32.0	-CH ₂ -CH ₂ Br
~29.8 (doublet, ² JCF \approx 20 Hz)	-CH ₂ -CH ₂ F
~24.5	Br-CH ₂ -CH ₂ -CH ₂ -

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
2960-2850	Strong	C-H stretch
1470-1430	Medium	C-H bend (scissoring)
1300-1150	Strong	C-H wag (-CH ₂ X)
1150-1000	Strong	C-F stretch
725-500	Medium-Strong	C-Br stretch

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Abundance	Assignment
168/170	Moderate	[M] ⁺ (Molecular ion, bromine isotopes)
89	High	[M - Br] ⁺
69	High	[C ₅ H ₉] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR, IR, and MS data for a liquid sample like **1-bromo-5-fluoropentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A small amount of **1-bromo-5-fluoropentane** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the signals in ¹H NMR provides the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Liquid): A drop of **1-bromo-5-fluoropentane** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[\[1\]](#)
- Instrument Setup: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded.
- Data Acquisition: The infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

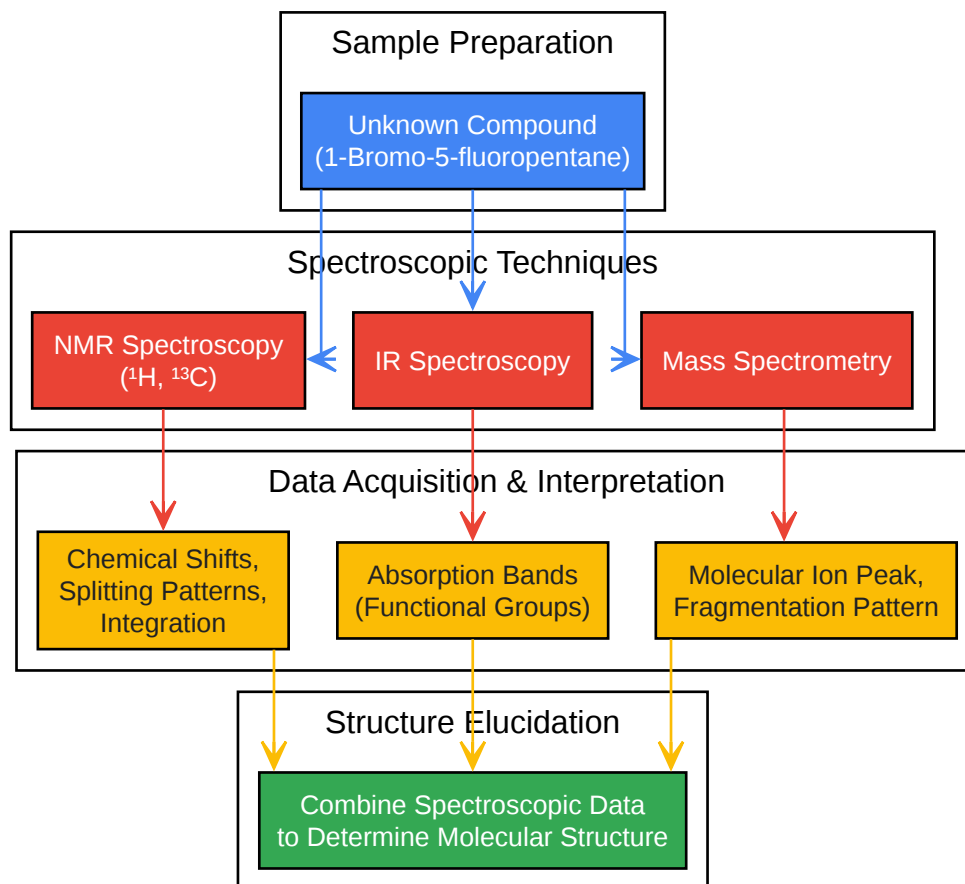
Methodology:

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized.[\[2\]](#)
- Ionization: The vaporized molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing them to lose an electron and form a molecular ion.[\[3\]](#)
- Mass Analysis: The ions are accelerated and deflected by a magnetic or electric field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[\[3\]](#)
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[\[3\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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